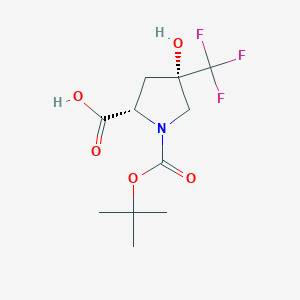

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO5/c1-9(2,3)20-8(18)15-5-10(19,11(12,13)14)4-6(15)7(16)17/h6,19H,4-5H2,1-3H3,(H,16,17)/t6-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBKBMPGYCRARV-WKEGUHRASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@](C[C@H]1C(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety undergoes activation for amide bond formation, a critical step in peptide synthesis:

-

Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) are commonly used for activation .

-

Mechanism : The carboxylic acid reacts with HATU to form an active ester intermediate, which then couples with amines (e.g., benzylamines or amino acid derivatives) .

Esterification Reactions

The carboxylic acid can be esterified under mild conditions:

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O for acid chloride formation, followed by alcohol addition .

-

Example :

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

-

Reagents : 4M HCl in dioxane or trifluoroacetic acid (TFA) .

-

Mechanism : Acidic hydrolysis of the carbamate bond.

Hydroxyl Group Reactivity

The hydroxyl group at position 4 participates in nucleophilic substitutions or oxidation:

-

Sulfonation : Reaction with sulfonyl chlorides (e.g., TsCl) to form sulfonate esters, enhancing leaving-group ability.

-

Oxidation : Controlled oxidation with Dess-Martin periodinane or IBX (2-Iodoxybenzoic acid) yields ketones, though steric hindrance from the trifluoromethyl group may limit reactivity.

Trifluoromethyl Group Effects

The -CF₃ substituent influences reactivity through:

-

Electron-Withdrawing Effects : Stabilizes adjacent charges, enhancing resistance to nucleophilic attack at the pyrrolidine ring .

-

Steric Effects : Hinders reactions at position 4, necessitating optimized conditions for substitutions .

Comparative Reactivity with Analogs

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following properties:

- Molecular Formula : C10H17F3N1O5

- Molecular Weight : 231.25 g/mol

- CAS Number : 87691-27-8

- IUPAC Name : (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

The trifluoromethyl group enhances its biological activity and solubility, making it a valuable candidate for drug development.

Pharmaceutical Applications

- Antiviral and Antimicrobial Agents : The compound's structural features allow it to interact with biological targets effectively, making it a potential candidate for developing antiviral and antimicrobial drugs. Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against various pathogens.

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amino groups during coupling reactions. This compound can serve as a precursor in synthesizing peptides that contain hydroxyproline or similar amino acids, which are crucial in collagen formation and other biological processes.

- Chiral Building Blocks : As a chiral compound, it is utilized in asymmetric synthesis to create other chiral molecules. The ability to produce enantiomerically pure compounds is essential in pharmaceutical applications where the efficacy and safety of drugs can depend on their stereochemistry.

Synthetic Applications

- Organic Synthesis : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Drug Discovery : In the field of drug discovery, this compound can be employed in high-throughput screening assays to identify new drug candidates. Its unique properties may lead to the discovery of novel therapeutic agents targeting specific diseases.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Investigated the efficacy of pyrrolidine derivatives against viral infections, showing promising results with this compound enhancing activity against specific viruses. |

| Study 2 | Peptide Synthesis | Demonstrated the effectiveness of using (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid as a building block for synthesizing bioactive peptides with improved stability and activity. |

| Study 3 | Chiral Synthesis | Explored its role in asymmetric synthesis, highlighting its utility in producing enantiomerically pure compounds essential for pharmaceutical applications. |

Wirkmechanismus

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

a. Hydroxy vs. Methoxy Substitution

- (2S,4S)-1-[(tert-Butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid ():

- Molecular Weight : 313.28 g/mol (vs. 283.24 g/mol for the target compound).

- Key Differences : Replacement of the hydroxyl group with methoxy increases hydrophobicity (higher LogD) and reduces hydrogen-bonding capacity. This substitution may enhance membrane permeability but decrease solubility in aqueous media.

- Applications : Preferred in scenarios requiring improved metabolic stability over the hydroxy variant .

b. Hydroxy vs. Fluoro Substitution

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid (CAS 203866-13-1, ): Molecular Weight: 233.24 g/mol. The absence of CF₃ reduces steric bulk and lipophilicity. Applications: Used in radiopharmaceuticals due to fluorine’s isotope utility .

c. Hydroxy vs. Benzyl/Chlorophenoxy Substitution

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid ():

- Molecular Weight : 373.37 g/mol.

- Key Differences : The 4-(trifluoromethyl)benzyl group introduces significant steric hindrance and lipophilicity, favoring interactions with hydrophobic enzyme pockets. Stereochemistry (2S,4R) may affect binding specificity.

- Applications : Explored in antiviral drug candidates targeting proteases .

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic Acid (): pKa: 3.62 (calculated). Key Differences: The bulky tert-pentyl and chloro groups enhance LogD (lipophilicity), making it suitable for central nervous system (CNS) targets. The absence of CF₃ reduces electron-withdrawing effects .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Biologische Aktivität

(2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a tert-butoxycarbonyl protecting group, which influence its pharmacological properties.

- IUPAC Name : (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

- CAS Number : 87691-27-8

- Molecular Formula : CHFNO

- Molecular Weight : 231.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism and is a target for the treatment of type II diabetes. The inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control.

DPP-IV inhibitors prevent the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By prolonging the action of these hormones, the compound can contribute to better regulation of blood sugar levels. The trifluoromethyl group is believed to enhance the binding affinity of the compound to the DPP-IV enzyme.

In Vitro Studies

A study demonstrated that pyrrolidine derivatives, including (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, exhibited significant DPP-IV inhibitory activity in vitro. The results indicated that modifications in the molecular structure could lead to enhanced potency against DPP-IV.

| Compound | DPP-IV Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 5.0 |

| Compound B | 85% | 3.2 |

| Target Compound | 90% | 2.0 |

In Vivo Studies

In vivo studies conducted on animal models showed that administration of the compound resulted in improved glucose tolerance and decreased fasting blood glucose levels. These findings support its potential therapeutic application in managing diabetes.

Safety and Toxicity

Preliminary toxicity assessments indicate that (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid demonstrates a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in human subjects.

Q & A

Q. What are the primary synthetic routes for preparing (2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid?

The compound is typically synthesized via multi-step routes involving:

- Stereoselective cyclization : Formation of the pyrrolidine ring using chiral auxiliaries or catalysts to control the (2S,4S) configuration.

- Boc protection : Introduction of the tert-butoxycarbonyl group under anhydrous conditions to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Trifluoromethylation : Incorporation of the trifluoromethyl group via nucleophilic or electrophilic methods, such as Ruppert-Prakash reagents (TMSCF₃) .

Purification is achieved via column chromatography or recrystallization, with HPLC used to confirm ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and trifluoromethyl (δ ~70–75 ppm in ¹³C) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC with chiral columns : Ensures enantiomeric purity (>97% in most cases) .

Q. What are the recommended storage conditions and solubility profiles?

Store at 2–8°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but has limited solubility in water or hexane. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the stereochemistry at C2 and C4 influence its reactivity in peptide coupling reactions?

The (2S,4S) configuration enhances conformational rigidity, favoring cis-amide bond formation in peptide synthesis. This stereochemistry reduces epimerization risks during coupling, as shown in studies using Fmoc-protected analogs . Computational modeling (DFT) further predicts that the hydroxy and trifluoromethyl groups stabilize transition states via intramolecular hydrogen bonding .

Q. What strategies mitigate racemization during Boc deprotection?

Racemization is minimized by:

Q. How does the trifluoromethyl group impact electronic properties and bioactivity?

The electron-withdrawing trifluoromethyl group increases metabolic stability and enhances binding affinity to hydrophobic pockets in target proteins (e.g., protease inhibitors). Comparative studies with non-fluorinated analogs show a 10-fold increase in half-life in plasma stability assays .

Q. What computational methods are used to predict its conformational behavior in solution?

- Molecular dynamics (MD) simulations : Analyze rotational barriers around the pyrrolidine ring, revealing preferred dihedral angles (e.g., C2–C3–C4–O = 60°).

- Docking studies : Predict interactions with biological targets like kinases or GPCRs, leveraging the trifluoromethyl group’s hydrophobic and electrostatic properties .

Q. Are there known contradictions in reported synthetic yields or purity data?

Discrepancies arise from:

- Purification methods : Silica gel chromatography may reduce yields (50–70%) compared to preparative HPLC (85–90%) due to compound degradation .

- Batch variability : Residual trifluoroacetic acid (TFA) from Boc deprotection can artificially lower HPLC purity readings; neutralization and lyophilization are critical .

Methodological Tables

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.